1-(5-Benzyl-1,2,4-oxadiazol-3-YL)methanamine

Medicinal chemistry Bioisosterism Lipophilicity

1-(5-Benzyl-1,2,4-oxadiazol-3-yl)methanamine (CAS 959241-26-0) is a heterocyclic building block belonging to the 1,2,4-oxadiazole class, featuring a benzyl substituent at the 5-position and a primary aminomethyl group at the 3-position of the oxadiazole ring. With a molecular formula of C₁₀H₁₁N₃O and a molecular weight of 189.21 g/mol, this compound is classified as a fragment-sized scaffold (MW < 250 Da) with computed properties (XLogP3-AA = 1.0, H-bond donors = 1, H-bond acceptors = 4, rotatable bonds = that place it within lead-like chemical space.

Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
CAS No. 959241-26-0
Cat. No. B1512612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Benzyl-1,2,4-oxadiazol-3-YL)methanamine
CAS959241-26-0
Molecular FormulaC10H11N3O
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NC(=NO2)CN
InChIInChI=1S/C10H11N3O/c11-7-9-12-10(14-13-9)6-8-4-2-1-3-5-8/h1-5H,6-7,11H2
InChIKeyYPGFXSHIPBNUIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Benzyl-1,2,4-oxadiazol-3-YL)methanamine (CAS 959241-26-0): Core Scaffold Identity and Procurement-Relevant Classification


1-(5-Benzyl-1,2,4-oxadiazol-3-yl)methanamine (CAS 959241-26-0) is a heterocyclic building block belonging to the 1,2,4-oxadiazole class, featuring a benzyl substituent at the 5-position and a primary aminomethyl group at the 3-position of the oxadiazole ring [1]. With a molecular formula of C₁₀H₁₁N₃O and a molecular weight of 189.21 g/mol, this compound is classified as a fragment-sized scaffold (MW < 250 Da) with computed properties (XLogP3-AA = 1.0, H-bond donors = 1, H-bond acceptors = 4, rotatable bonds = 3) that place it within lead-like chemical space [1]. The 1,2,4-oxadiazole ring is recognised as a privileged scaffold in medicinal chemistry, frequently employed as a bioisosteric replacement for ester and amide functionalities, and the benzyl substitution imparts aromatic π-stacking potential and increased lipophilicity relative to alkyl-substituted analogs [2].

Why 1-(5-Benzyl-1,2,4-oxadiazol-3-YL)methanamine Cannot Be Freely Swapped with In-Class Analogs: Quantitative Differentiation Rationale


Despite sharing an identical molecular formula (C₁₀H₁₁N₃O) with its regioisomeric counterpart (5-benzyl-1,3,4-oxadiazol-2-yl)methanamine, the 1,2,4-oxadiazole core of the target compound confers systematically higher lipophilicity—approximately one order of magnitude difference in log D—compared to the 1,3,4-oxadiazole regioisomer, as established by a systematic matched-pair analysis across the AstraZeneca compound collection [1]. This lipophilicity differential directly impacts membrane permeability, metabolic stability, and off-target profiles such as hERG inhibition, meaning the two regioisomers are not functionally interchangeable in a drug discovery context [1][2]. Furthermore, substitution of the benzyl group for smaller alkyl (e.g., ethyl) or phenyl moieties alters the lipophilicity by over 1 log unit (XLogP3-AA: 1.0 vs. −0.1 for 5-ethyl; 0.7 for 5-phenyl), which has measurable consequences for fragment-based screening hit rates and downstream lead optimisation [3][4].

Product-Specific Quantitative Evidence Guide: 1-(5-Benzyl-1,2,4-oxadiazol-3-YL)methanamine vs. Closest Analogs


Regioisomeric Lipophilicity Advantage: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Core (Class-Level Matched-Pair Analysis)

A systematic matched-pair analysis of the AstraZeneca compound collection demonstrated that in virtually all cases, 1,3,4-oxadiazole isomers exhibit an order of magnitude lower lipophilicity (log D) compared to their 1,2,4-oxadiazole partners [1]. Applied to the benzyl-substituted pair, this class-level inference indicates that 1-(5-benzyl-1,2,4-oxadiazol-3-yl)methanamine is expected to have approximately 10-fold higher log D than (5-benzyl-1,3,4-oxadiazol-2-yl)methanamine (CAS 933756-55-9), despite their identical molecular formula [1]. Significant differences are also observed in metabolic stability, hERG inhibition, and aqueous solubility, each favouring the 1,3,4-isomer [1][2]. In a specific CB2 ligand series, replacement of the 1,2,4-oxadiazole by 1,3,4-oxadiazole resulted in 10- to 50-fold reduced CB2 receptor affinity [2].

Medicinal chemistry Bioisosterism Lipophilicity

Benzyl vs. Ethyl Substitution: Lipophilicity Differential (XLogP3-AA) with Computational Support

The benzyl group at the 5-position of the target compound imparts a computed XLogP3-AA of 1.0, which is 1.1 log units higher than the 5-ethyl analog (XLogP3-AA = −0.1) [1][2]. This represents an approximately 12.6-fold increase in the octanol-water partition coefficient, driven by the additional four carbon atoms and aromatic ring surface of the benzyl moiety. In contrast, the 5-phenyl analog (without the methylene spacer) has XLogP3-AA = 0.7, representing an intermediate lipophilicity [3]. The benzyl methylene linker provides conformational flexibility (3 rotatable bonds vs. 2 for 5-ethyl) that can influence target binding entropy [1][2].

Fragment-based drug discovery Lipophilicity Lead-likeness

Procurement Cost Differentiation: Target Compound vs. 1,3,4-Oxadiazole Regioisomer

The target compound is commercially available from multiple established suppliers at competitive pricing: Hit2Lead/Enamine offers the free base at $330/g (95% purity) , while Fluorochem lists it at £470/g (95% purity) . In contrast, the 1,3,4-oxadiazole regioisomer (5-benzyl-1,3,4-oxadiazol-2-yl)methanamine (CAS 933756-55-9) is priced at approximately ¥5,460/g (~$750/g) from domestic Chinese suppliers, representing a >2-fold cost premium [1]. The target compound is also listed in the ChemBridge screening collection (catalog #4028414) and is available in hydrochloride salt form for enhanced aqueous solubility .

Chemical procurement Building blocks Cost efficiency

Fragment-to-Lead Validation: Benzyl-1,2,4-oxadiazole Fragment in HIV Integrase Inhibition

The benzyl-1,2,4-oxadiazole scaffold, when elaborated into a naphthyridine-containing lead (BDBM28221: 7-(5-benzyl-1,2,4-oxadiazol-3-yl)-1,6-naphthyridin-8-ol), achieved an IC₅₀ of 950 nM against recombinant HIV-1 integrase in a scintillation proximity assay (SPA) at pH 7.2 and 2°C [1]. This demonstrates that the fragment core can be productively elaborated to achieve sub-micromolar target engagement. While no direct comparator data for the unelaborated fragment in this assay are publicly available, the result provides proof-of-concept that the 5-benzyl-1,2,4-oxadiazole substructure can contribute to binding affinity in a drug-like context [1].

HIV integrase Fragment elaboration Antiviral

Physicochemical Property Differentiation: pKa and Ionisation State Comparison

The predicted pKa of the primary amine in the target compound is 5.93 ± 0.29 , which is significantly lower than that of the 1,3,4-oxadiazole regioisomer (pKa = 7.38, measured) . This 1.45-unit difference in basicity means the target compound will be predominantly neutral at physiological pH (7.4), whereas the 1,3,4-isomer will be partially protonated (~50%). The ionisation state directly influences passive membrane permeability, aqueous solubility, and potential for lysosomal trapping. The target compound also shares computed density (1.197 g/cm³) and boiling point (353.1°C at 760 mmHg) with the 1,3,4-isomer, confirming that these bulk properties are insufficient to distinguish procurement decisions .

Physicochemical profiling pKa Drug design

Optimal Research and Industrial Application Scenarios for 1-(5-Benzyl-1,2,4-oxadiazol-3-YL)methanamine Based on Quantitative Evidence


Fragment-Based Drug Discovery Programmes Requiring Higher Lipophilicity Fragment Hits

When building a fragment library for targets with hydrophobic binding pockets (e.g., CNS GPCRs, nuclear receptors, integrases), the target compound's XLogP3-AA of 1.0 positions it in an optimal lipophilicity range for fragment screening (logP 1–3) while offering the benzyl aromatic ring for π-stacking interactions [1]. The 1,2,4-oxadiazole core's ~10-fold higher log D relative to the 1,3,4-regioisomer [2] makes this compound the preferred choice when higher membrane permeability is desired. The validated fragment elaboration precedent from HIV integrase (IC₅₀ = 950 nM for an elaborated analog) [3] reduces the risk associated with selecting this fragment for hit-to-lead campaigns.

Parallel Library Synthesis Where Cost Efficiency and Multi-Vendor Availability Are Critical

For medicinal chemistry groups synthesising focused libraries (e.g., amide couplings at the primary amine, Suzuki couplings after halogenation), the target compound's pricing advantage ($330/g via Hit2Lead ; £470/g via Fluorochem ) over the 1,3,4-oxadiazole regioisomer (~$750/g) [4] becomes material when scaling from milligrams to multi-gram quantities. The availability of both free base and hydrochloride salt forms from ChemBridge's Hit2Lead platform provides formulation flexibility, while the compound's listing in the ~700,000-compound ChemBridge screening collection signals batch reproducibility suitable for industrial-scale workflows.

Bioisosteric Replacement of Ester or Amide Moieties with Retention of Target Affinity

The 1,2,4-oxadiazole ring is a well-documented bioisostere for ester and amide functionalities, and the benzyl substitution at position 5 provides a metabolically stable replacement for benzyl ester prodrug motifs [2]. Compared to the 1,3,4-oxadiazole alternative, the 1,2,4-regioisomer has been shown to confer 10- to 50-fold higher CB2 receptor affinity in matched-pair ligand series [5]. Therefore, when target potency is the primary optimisation parameter and metabolic stability concerns are addressable through other structural modifications, the 1,2,4-oxadiazole benzyl methanamine scaffold is the rational procurement choice over the 1,3,4-isomer.

CNS Drug Discovery Where Controlled Amine Basicity Enhances Passive Permeability

The predicted amine pKa of 5.93 means the aminomethyl group is >95% neutral at physiological pH, which is advantageous for crossing the blood-brain barrier via passive diffusion. In contrast, the 1,3,4-oxadiazole regioisomer (pKa = 7.38) is ~50% protonated under the same conditions, potentially limiting CNS exposure. Combined with the benzyl group's enhanced lipophilicity (XLogP3-AA = 1.0 vs. −0.1 for the 5-ethyl analog) [1], this compound is particularly well-suited as a starting fragment for CNS-targeted programmes where both permeability and hydrophobic pocket complementarity are required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(5-Benzyl-1,2,4-oxadiazol-3-YL)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.